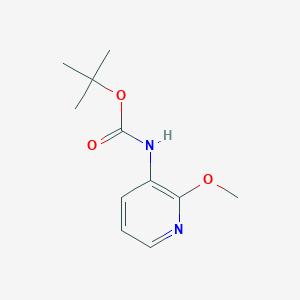

tert-Butyl (2-methoxypyridin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYKVVNRRFYDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453899 | |

| Record name | tert-Butyl (2-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161117-83-5 | |

| Record name | tert-Butyl (2-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, the strategic use of protecting groups and functionalized heterocyclic building blocks is paramount to the efficient synthesis of complex molecular architectures. tert-Butyl (2-methoxypyridin-3-yl)carbamate (CAS No. 161117-83-5) has emerged as a valuable intermediate, offering a unique combination of a protected amine on a substituted pyridine scaffold. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and its applications as a pivotal component in the synthesis of pharmacologically active agents.

Core Chemical and Physical Properties

This compound is an organic compound that is typically a white crystalline powder or a liquid, depending on its purity and the ambient temperature.[1][2] It is soluble in organic solvents such as dichloromethane, methanol, and ether.[1] The molecule is relatively stable at room temperature but may decompose at elevated temperatures or in the presence of strong oxidizing agents.[1]

| Property | Value | Source(s) |

| CAS Number | 161117-83-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [2][3] |

| Molecular Weight | 224.26 g/mol | [3] |

| IUPAC Name | tert-butyl N-(2-methoxy-3-pyridinyl)carbamate | [2] |

| Physical Form | White crystalline powder or liquid | [1][2] |

| Boiling Point | 276.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the Boc-protection of the commercially available starting material, 3-amino-2-methoxypyridine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.

Conceptual Workflow

The synthesis follows a straightforward nucleophilic attack of the amino group of 3-amino-2-methoxypyridine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is typically employed to deprotonate the amine, increasing its nucleophilicity.

Synthetic workflow for Boc protection.

Detailed Experimental Protocol

This protocol is a representative procedure for the Boc protection of an aminopyridine.

Materials:

-

3-Amino-2-methoxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-methoxypyridine (1.0 equivalent) in anhydrous THF or DCM.

-

To the stirred solution, add triethylamine (1.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting amine), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The methoxy group protons will appear as a singlet around 3.9-4.0 ppm. The three protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm) with characteristic coupling patterns. A broad singlet for the N-H proton of the carbamate will also be present.

-

¹³C NMR: The spectrum will show characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively). The methoxy carbon will appear around 53-55 ppm. The carbonyl carbon of the carbamate will be observed in the range of 152-156 ppm. The carbons of the pyridine ring will resonate in the aromatic region.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching vibration for the carbamate at approximately 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretching band will be present around 1700-1725 cm⁻¹. C-H stretching vibrations for the alkyl and aromatic groups will be observed in the 2850-3100 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butyl group to give a prominent [M-56]⁺ peak.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the Boc-protected amino group and the pyridine ring.

Deprotection of the Boc Group

The tert-butyloxycarbonyl group is readily cleaved under acidic conditions to reveal the free amine, 3-amino-2-methoxypyridine. This deprotection is a cornerstone of its utility in multi-step synthesis.

Acid-catalyzed deprotection of the Boc group.

Common Deprotection Protocols:

-

Trifluoroacetic Acid (TFA): Treatment with a solution of TFA in a solvent like dichloromethane (DCM) at room temperature is a common and effective method.

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as 1,4-dioxane or methanol can also be used for efficient deprotection.

The resulting free amine, 3-amino-2-methoxypyridine, is a versatile nucleophile that can undergo a wide range of subsequent reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.

Reactions of the Pyridine Ring

The pyridine ring itself can undergo various transformations, although the electronic nature of the substituents will influence its reactivity. The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of complex pharmaceutical compounds. The protected 3-amino-2-methoxypyridine scaffold is a common motif in a variety of biologically active molecules. While specific drug synthesis pathways citing this exact intermediate can be proprietary, its utility is evident in the construction of compounds targeting a range of therapeutic areas. The ability to selectively deprotect the amino group allows for its late-stage functionalization in a synthetic route, which is a highly desirable feature in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate that provides chemists with a versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. Its well-defined properties, straightforward synthesis, and predictable reactivity make it a valuable tool in the arsenal of the modern organic chemist. This guide has provided a comprehensive overview of its key characteristics and applications, aiming to facilitate its effective use in research and development.

References

An In-depth Technical Guide to tert-Butyl (2-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, tert-Butyl (2-methoxypyridin-3-yl)carbamate serves as a pivotal building block. Its unique structure, featuring a pyridine ring substituted with a methoxy group and a Boc-protected amine, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, grounded in technical data and established scientific protocols. The compound is identified by the Chemical Abstracts Service (CAS) number 161117-83-5 .[1][2]

Core Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 161117-83-5 | [1][2] |

| Molecular Formula | C11H16N2O3 | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| IUPAC Name | tert-butyl (2-methoxy-3-pyridinyl)carbamate | |

| Physical Form | Liquid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Characterization of this compound relies on standard analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. For instance, 1H NMR and 13C NMR spectra would reveal characteristic shifts for the tert-butyl protons, the methoxy group, and the protons on the pyridine ring.

Synthesis and Purification: A Methodological Approach

The synthesis of this compound typically involves the reaction of 2-methoxy-3-aminopyridine with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure for the introduction of a Boc protecting group onto an amine.

Rationale Behind Experimental Choices

The selection of Boc anhydride as the protecting group reagent is strategic. The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The choice of solvent and base is crucial for optimizing the reaction yield and purity. A non-protic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is often preferred to avoid side reactions. A mild base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is used to scavenge the acid generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-methoxy-3-aminopyridine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Purification Workflow Diagram

Caption: Workflow for the purification of the target compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of various pharmaceutically active compounds. The Boc-protected amine allows for selective functionalization at other positions of the pyridine ring before deprotection and subsequent modification of the amino group. This compound and its derivatives are key intermediates in the synthesis of inhibitors for various enzymes and receptors. For example, substituted aminopyridines are core structures in many kinase inhibitors used in oncology.

Illustrative Synthetic Pathway

Caption: A generalized synthetic route utilizing the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.[3][4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound, identified by CAS number 161117-83-5, is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined properties and versatile reactivity provide a reliable platform for the synthesis of a wide array of complex molecules, particularly in the pursuit of novel therapeutic agents. Adherence to established synthetic protocols and safety guidelines is paramount for its effective and safe utilization in the laboratory.

References

Sources

A Comprehensive Technical Guide to tert-Butyl (2-methoxypyridin-3-yl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl (2-methoxypyridin-3-yl)carbamate, a pivotal intermediate in contemporary organic and medicinal chemistry. The document elucidates its molecular characteristics, provides a detailed synthesis protocol, and explores its critical role as a building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Emphasis is placed on the practical application of this compound, supported by detailed experimental procedures and characterization data to ensure scientific integrity and reproducibility for researchers in the field.

Introduction

In the landscape of modern drug discovery, the strategic use of functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, substituted pyridines are a cornerstone, featuring prominently in a vast array of biologically active compounds. This compound has emerged as a particularly valuable synthon, offering a unique combination of a methoxy-substituted pyridine ring and a Boc-protected amine. This arrangement provides a versatile platform for further chemical modification, making it an attractive starting material for the synthesis of high-value pharmaceutical targets. This guide serves as a comprehensive resource for chemists and pharmacologists, detailing the essential technical aspects of this compound from its fundamental properties to its application in the synthesis of active pharmaceutical ingredients (APIs).

Molecular and Physicochemical Properties

This compound is a liquid at room temperature, characterized by the molecular formula C₁₁H₁₆N₂O₃.[1][2] A summary of its key properties is presented in Table 1. The presence of both a hydrogen bond donor (the N-H of the carbamate) and multiple hydrogen bond acceptors (the oxygen and nitrogen atoms) influences its solubility and chromatographic behavior. The tert-butoxycarbonyl (Boc) protecting group is a key feature, allowing for the unmasking of the amine functionality under specific acidic conditions, a common strategy in multi-step organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| IUPAC Name | tert-butyl N-(2-methoxy-3-pyridinyl)carbamate | [1] |

| CAS Number | 161117-83-5 | [1][2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 3-amino-2-methoxypyridine with a suitable Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is typically carried out in an inert solvent and may be facilitated by a base.

General Synthetic Workflow

The logical flow for the synthesis of the title compound is outlined below. It begins with the selection of the starting materials, followed by the core reaction, workup, and purification to yield the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-Amino-2-methoxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3-amino-2-methoxypyridine (1.0 eq) in anhydrous DCM, add di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methoxy group, and the tert-butyl group. The pyridine protons would appear in the aromatic region, with their chemical shifts and coupling constants dictated by their positions on the ring. The methoxy protons would be a singlet in the upfield region, and the tert-butyl protons would appear as a sharp singlet around 1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the pyridine ring carbons, the methoxy carbon, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group. The chemical shift of the carbonyl carbon is expected around 153-156 ppm.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 225.12, corresponding to the molecular weight of 224.26 g/mol .

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for oncology.[3] The strategic placement of the methoxy and protected amino groups on the pyridine ring allows for diverse synthetic elaborations.

Role as a Key Building Block in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies.[3] The pyridine core is a common scaffold in many of these drugs. The Boc-protected amine on the 3-position of the pyridine ring can be deprotected and then coupled with other fragments to build the final drug molecule. The methoxy group at the 2-position can influence the electronic properties of the pyridine ring and provide a handle for further functionalization or act as a key binding element with the target protein.

The following diagram illustrates the logical progression of utilizing this intermediate in a drug discovery workflow.

Caption: Role of the title compound in a typical drug synthesis workflow.

While a direct synthesis of a marketed drug from this specific intermediate is not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, related aminopyridine intermediates are crucial in the synthesis of third-generation EGFR inhibitors like Osimertinib (AZD9291), which are used to treat non-small cell lung cancer.[2][4] The synthesis of these complex molecules often involves the coupling of a functionalized pyrimidine with a protected aniline derivative, a role for which this compound is well-suited after deprotection.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined structure and the presence of a versatile Boc-protected amine make it an ideal starting material for the construction of substituted pyridine-containing APIs. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

Appendix C. Experimental for Chapter 3 - SFU Summit. (n.d.). Retrieved from [Link]

-

tert-butyl 2-methoxypyridin-3-ylcarbamate - ChemBK. (2024, April 9). Retrieved from [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (2017). Retrieved from [Link]

-

1 - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press. (2017, February). Retrieved from [Link]

-

Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors - PubMed. (2021). Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).

- WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents. (n.d.).

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019, October 6). Retrieved from [Link]

-

Tert-butyl n-[2-amino-2-(6-methoxypyridin-3-yl)ethyl]carbamate - PubChemLite. (n.d.). Retrieved from [Link]

- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents. (n.d.).

- CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of tert-Butyl (2-methoxypyridin-3-yl)carbamate

Abstract

The unequivocal structural identification of chemical compounds is a cornerstone of modern drug discovery and development.[1] For novel molecular entities, establishing the precise atomic connectivity and stereochemistry is paramount for intellectual property rights, regulatory submission, and ensuring the reproducibility of biological findings. This guide provides an in-depth, multi-technique approach to the structural elucidation of tert-butyl (2-methoxypyridin-3-yl)carbamate, a substituted pyridine derivative of interest in medicinal chemistry. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, we present a comprehensive and self-validating workflow. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, offering both detailed experimental protocols and a logical framework for data interpretation.

Introduction

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to their ability to act as bioisosteres of phenyl rings and engage in key hydrogen bonding interactions. The title compound, this compound, incorporates three key functional groups: a pyridine ring, a methoxy ether, and a tert-butoxycarbonyl (Boc) protected amine. The Boc group is a common amine protecting group in organic synthesis, valued for its stability and ease of removal under acidic conditions.[2][3] As an intermediate or a final active pharmaceutical ingredient (API), its structure must be rigorously confirmed.[4][5]

Errors in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised patient safety.[6] Therefore, a systematic and orthogonal analytical strategy is not just best practice but a scientific necessity.[1][7][8] This guide outlines such a strategy, demonstrating how complementary data from MS, ¹H NMR, ¹³C NMR, and IR spectroscopy collectively provide unambiguous proof of structure.

Predicted Physicochemical Properties & Structure

Before embarking on experimental analysis, a review of the predicted properties of the target molecule is essential for experimental design (e.g., solvent selection, expected mass).

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | PubChem |

| Molecular Weight | 224.26 g/mol | PubChem[9] |

| Appearance | White crystal or crystalline powder | ChemBK[4] |

| IUPAC Name | tert-butyl N-(2-methoxy-3-pyridinyl)carbamate | PubChem |

| Structure |  |

Caption: Chemical structure of this compound.

Integrated Spectroscopic Workflow

No single analytical technique can definitively elucidate a novel structure in isolation.[7] Our approach relies on the synergistic interpretation of data from multiple spectroscopic methods. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the carbon-hydrogen framework and connectivity, and IR spectroscopy identifies key functional groups.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS)

4.1 Rationale & Experimental Design

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight. Tandem MS (MS/MS) can then be used to induce fragmentation, providing valuable structural clues.

4.2 Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.

-

Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.

-

Data Acquisition: Acquire the full scan spectrum over a mass-to-charge (m/z) range of 50-500.

-

MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) with argon gas to obtain the product ion spectrum.

4.3 Data Interpretation

The molecular formula C₁₁H₁₆N₂O₃ gives an exact mass of 224.1161. The high-resolution ESI-MS is expected to show a prominent ion that matches this value.

-

Expected [M+H]⁺: 224.1161 + 1.0073 = 225.1234 m/z

The fragmentation of N-Boc protected compounds is well-characterized.[10][11] The primary fragmentation pathways involve the loss of moieties from the tert-butyl group or the entire Boc group.

| m/z (Predicted) | Loss | Fragment Identity |

| 169.0818 | -C₄H₈ (isobutylene, 56 Da) | [M+H - 56]⁺ |

| 125.0658 | -C₅H₈O₂ (Boc group, 100 Da) | [M+H - 100]⁺ |

| 124.0582 | -NHBoc (117 Da) | [2-methoxypyridine]⁺ fragment |

digraph "MS_Fragmentation" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica"];Parent [label="[M+H]⁺\nm/z = 225.12", fillcolor="#F1F3F4"]; Frag1 [label="[M+H - C₄H₈]⁺\nm/z = 169.08", fillcolor="#F1F3F4"]; Frag2 [label="[M+H - C₅H₈O₂]⁺\nm/z = 125.07", fillcolor="#F1F3F4"];

Parent -> Frag1 [label="- C₄H₈\n(isobutylene)"]; Parent -> Frag2 [label="- C₅H₈O₂\n(Boc group)"]; }

Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1 Rationale & Experimental Design

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12][13] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

5.2 Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).[14][15]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[15]

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 45° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.[16]

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. An inverse-gated decoupling sequence can be used for quantitative analysis if needed.[16][17]

-

Data Reporting: Report chemical shifts (δ) in ppm to two decimal places for ¹H and one for ¹³C, multiplicities (s, d, t, etc.), and coupling constants (J) in Hz.[18]

5.3 Data Interpretation

The structure has distinct regions: the pyridine ring, the methoxy group, and the Boc group, which should give rise to characteristic signals.

5.3.1 Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.05 | dd | 1H | H-6 | Pyridine proton adjacent to N, deshielded. Coupled to H-4 and H-5. |

| ~7.85 | dd | 1H | H-4 | Pyridine proton ortho to the carbamate, deshielded. Coupled to H-6 and H-5. |

| ~7.00 | dd | 1H | H-5 | Pyridine proton coupled to both H-4 and H-6. |

| ~6.80 | br s | 1H | N-H | Carbamate N-H proton, often broad. |

| ~3.95 | s | 3H | O-CH₃ | Methoxy group protons, singlet. |

| ~1.50 | s | 9H | C(CH₃)₃ | tert-butyl protons, singlet due to symmetry. |

5.3.2 Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C=O | Carbamate carbonyl carbon. |

| ~152.0 | C-2 | Pyridine carbon attached to both N and OCH₃, highly deshielded. |

| ~145.0 | C-6 | Pyridine carbon adjacent to N. |

| ~138.0 | C-4 | Pyridine CH carbon. |

| ~122.0 | C-3 | Pyridine carbon attached to the carbamate nitrogen. |

| ~115.0 | C-5 | Pyridine CH carbon. |

| ~81.0 | C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~53.5 | O-CH₃ | Methoxy carbon. |

| ~28.5 | C(C H₃)₃ | Methyl carbons of the Boc group. |

Note: The exact chemical shifts can be influenced by solvent and concentration. These predictions are based on typical values for similar substituted pyridines and carbamates.[19][20][21][22][23]

Infrared (IR) Spectroscopy

6.1 Rationale & Experimental Design

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation.[24][25] For our target compound, we expect to see characteristic absorptions for the N-H bond, the C=O of the carbamate, the C-O bonds, and the aromatic pyridine ring.

6.2 Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid crystalline powder directly onto the ATR crystal. No further preparation is needed.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

6.3 Data Interpretation

The IR spectrum provides direct evidence for the key functional groups.[26]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350-3200 | Medium | N-H Stretch | Carbamate N-H |

| ~3100-3000 | Medium-Weak | C-H Stretch (sp²) | Aromatic C-H |

| ~2980-2850 | Medium-Strong | C-H Stretch (sp³) | Aliphatic C-H (Boc, Methoxy) |

| ~1720-1700 | Strong | C=O Stretch | Carbamate Carbonyl |

| ~1600-1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1500-1400 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 & ~1160 | Strong | C-O Stretch | Carbamate & Ether C-O |

The presence of a strong peak around 1710 cm⁻¹ (C=O), a medium peak around 3300 cm⁻¹ (N-H), and strong peaks in the 1250-1160 cm⁻¹ region (C-O) would be highly indicative of the Boc-carbamate functionality.[24][27][28]

Data Synthesis and Final Confirmation

The definitive structural proof is achieved when all collected data points converge to support a single, unambiguous structure.

-

Molecular Formula: High-resolution MS confirms the molecular formula is C₁₁H₁₆N₂O₃.

-

Functional Groups: IR spectroscopy confirms the presence of an N-H group, a carbonyl (C=O), aliphatic and aromatic C-H bonds, and C-O bonds, consistent with the proposed structure.

-

Carbon-Hydrogen Framework:

-

¹H NMR shows three distinct aromatic protons, a methoxy singlet, a carbamate N-H proton, and a large 9-proton singlet for the tert-butyl group.

-

¹³C NMR shows the expected 9 unique carbon signals, including the carbamate carbonyl, five distinct pyridine carbons, and the three carbons of the methoxy and Boc groups.

-

-

Connectivity: The coupling patterns (multiplicities) in the ¹H NMR spectrum and the chemical shifts in both ¹H and ¹³C spectra are fully consistent with the 2-methoxy, 3-carbamate substitution pattern on the pyridine ring. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) could be used to further solidify these connections if any ambiguity remained.[29]

Conclusion

By systematically applying a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy, the chemical structure of this compound can be unequivocally determined. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation forms a self-validating system that meets the rigorous standards required in pharmaceutical research and development. This guide provides the necessary protocols and interpretive framework to confidently execute this critical analytical task.

References

- ChemBK. tert-butyl 2-methoxypyridin-3-ylcarbamate - Introduction.

- PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides.

- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.

- National Institutes of Health (NIH). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.

- IUPAC. Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 2019.

- Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Western University. NMR Sample Preparation.

- YouTube. What Guidelines Ensure Error-Free Organic Structural Representations?

- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.

- ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.

- American Chemical Society. NMR Guidelines for ACS Journals.

- ACS Publications. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 2011.

- BLDpharm. 161117-83-5|this compound.

- Bruker Corporation. Quantitative NMR Spectroscopy.

- ResearchGate. Structure Elucidation in Organic Chemistry : The Search for the Right Tools.

- ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.

- Wiley-VCH. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- Michigan State University. Basic Practical NMR Concepts: A Guide for the Modern Laboratory.

- ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

- Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Chem-Impex. tert-Butyl carbamate.

- Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra. MCAT Content.

- NIST. Pyridine, 2-methoxy-. NIST Chemistry WebBook.

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.

- PubMed. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 2020.

- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

Sources

- 1. iupac.org [iupac.org]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | CID 11651493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bbhegdecollege.com [bbhegdecollege.com]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. pubsapp.acs.org [pubsapp.acs.org]

- 19. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 20. rsc.org [rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rsc.org [rsc.org]

- 23. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 24. uanlch.vscht.cz [uanlch.vscht.cz]

- 25. jackwestin.com [jackwestin.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Pyridine, 2-methoxy- [webbook.nist.gov]

- 28. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of tert-Butyl (2-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structure of tert-butyl (2-methoxypyridin-3-yl)carbamate dictates its characteristic spectral signature. The pyridine ring provides a framework for distinct aromatic proton and carbon signals, while the methoxy and Boc groups introduce unique resonances.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the pyridine ring protons, the methoxy group, the Boc group, and the carbamate proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Pyridine H-6 |

| ~7.8 | dd | 1H | Pyridine H-4 |

| ~7.0 | dd | 1H | Pyridine H-5 |

| ~7.5 | s (br) | 1H | N-H (carbamate) |

| ~3.9 | s | 3H | O-CH₃ |

| ~1.5 | s | 9H | C(CH₃)₃ |

Interpretation and Causality:

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The H-6 proton is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 and H-5 protons will exhibit characteristic doublet of doublets splitting patterns due to ortho and meta couplings.

-

Carbamate Proton: The N-H proton of the carbamate group is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

Methoxy Protons: The methoxy group protons will appear as a sharp singlet around δ 3.9 ppm.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a strong singlet at approximately δ 1.5 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridine C-2 |

| ~145 | Pyridine C-6 |

| ~138 | Pyridine C-4 |

| ~125 | Pyridine C-3 |

| ~110 | Pyridine C-5 |

| ~154 | C=O (carbamate) |

| ~80 | C (CH₃)₃ |

| ~53 | O-CH₃ |

| ~28 | C(C H₃)₃ |

Interpretation and Causality:

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbon bearing the methoxy group (C-2) is expected to be the most downfield.

-

Carbonyl Carbon: The carbonyl carbon of the carbamate will appear at a characteristic downfield position (~154 ppm).

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will be observed around δ 80 ppm, while the methyl carbons will resonate at approximately δ 28 ppm.

-

Methoxy Carbon: The methoxy carbon will have a chemical shift in the region of δ 53 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be necessary for a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup:

-

Tune the probe for ¹³C observation.

-

Use the same lock and shim settings as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

-

Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H stretch | Carbamate |

| ~2980 | C-H stretch | Aliphatic (Boc, OMe) |

| ~1720 | C=O stretch | Carbamate |

| ~1600, ~1480 | C=C, C=N stretch | Pyridine ring |

| ~1250, ~1160 | C-O stretch | Carbamate, Ether |

Interpretation and Causality:

-

N-H Stretch: A prominent peak around 3350 cm⁻¹ is indicative of the N-H bond in the carbamate.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the tert-butyl and methoxy groups.

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a key indicator of the carbonyl group in the carbamate.

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The C-O single bond stretches from the carbamate and the methoxy ether will be present in the fingerprint region (1300-1000 cm⁻¹).

Experimental Protocol for FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before use.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.

-

Label the significant peaks.

-

Figure 3: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z | Ion |

| 225.12 | [M+H]⁺ |

| 169.08 | [M+H - C₄H₈]⁺ |

| 125.06 | [M+H - Boc]⁺ |

Interpretation and Causality:

-

Molecular Ion: With a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak. The calculated monoisotopic mass of C₁₁H₁₆N₂O₃ is 224.12 Da, so the [M+H]⁺ ion would have an m/z of 225.12.

-

Fragmentation:

-

A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid.

-

Cleavage of the entire Boc group (100 Da) would result in the protonated 3-amino-2-methoxypyridine.

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the predicted values.

-

Conclusion

The comprehensive spectral analysis of this compound is essential for its effective use in research and drug development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, grounded in the fundamental principles of chemical spectroscopy. The included experimental protocols offer a validated approach for researchers to obtain high-quality data. By understanding and applying the information presented herein, scientists can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their downstream applications.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Whitepaper: The Strategic Role of the Methoxypyridine Moiety in Modern Carbamate-Based Therapeutics

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and its capacity to act as a peptide bond isostere.[1][2][3] When integrated with a methoxypyridine scaffold, the resulting molecule often exhibits a highly modulated and favorable pharmacological profile. This technical guide provides an in-depth analysis of the synergistic interplay between the methoxypyridine moiety and the carbamate group. We will explore how this combination influences physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD), with a focus on structure-activity relationships (SAR). This whitepaper synthesizes field-proven insights and experimental data to explain the causality behind design choices, offering a comprehensive resource for professionals in drug discovery and development.

Introduction to Core Structural Components

The Carbamate Moiety: A Privileged Scaffold in Medicinal Chemistry

The carbamate group (-NHCOO-) is an "amide-ester" hybrid that confers significant chemical and proteolytic stability to molecules.[1][3] This stability, combined with its ability to form key hydrogen bonds and permeate cell membranes, makes it a desirable structural motif in drug design.[1][2][3] Carbamates serve diverse roles: they can be integral to drug-target interactions, as seen in acetylcholinesterase inhibitors, or act as prodrugs to enhance the bioavailability and metabolic profile of a parent molecule.[1][2][4] By strategically modifying the substituents on the nitrogen and oxygen termini, medicinal chemists can fine-tune a compound's biological and pharmacokinetic properties.[1]

The Methoxypyridine Moiety: A Modulator of Physicochemical Properties

The pyridine ring is an electron-deficient heterocycle that is a common feature in FDA-approved drugs.[5][6] The introduction of a methoxy (-OCH₃) group significantly alters its electronic and physical properties.

-

Electronic Effects: The methoxy group is a strong electron-donating group through resonance, which can increase the electron density of the pyridine ring. This influences the ring's reactivity and its ability to engage in π-stacking or other non-covalent interactions with biological targets.[5]

-

Physicochemical Effects: The methoxy group can act as a hydrogen bond acceptor, which can improve aqueous solubility.[7] Furthermore, its presence impacts the molecule's overall lipophilicity (logP) and pKa, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

Rationale for Synergy: Combining the Two Moieties

The strategic combination of a methoxypyridine core with a carbamate functional group is a powerful approach to address multiple drug design challenges simultaneously. The methoxypyridine can fine-tune the electronic environment and solubility, while the carbamate provides a stable linking group that can be oriented to make critical interactions with the target protein. This combination has proven particularly effective in developing agents for complex targets, such as those in the central nervous system (CNS).

Impact on Physicochemical and Pharmacokinetic (ADME) Profile

The inclusion of a methoxypyridine moiety has a profound and predictable impact on the ADME properties of carbamate drugs.

Modulation of Lipophilicity, Solubility, and Metabolic Stability

In drug discovery, achieving a balance between lipophilicity (for membrane permeability) and solubility (for bioavailability) is critical. The methoxypyridine group serves as an excellent tool for this optimization. For instance, in the development of novel gamma-secretase modulators (GSMs) for Alzheimer's disease, the insertion of a methoxypyridine motif into the core scaffold led to compounds with both improved potency and enhanced aqueous solubility.[7] This is attributed to the nitrogen atom and the methoxy group's oxygen acting as hydrogen bond acceptors.

Metabolite identification studies often reveal that amide bonds are susceptible to hydrolysis, representing a primary clearance mechanism.[10] Replacing a labile amide with a more stable carbamate is a common strategy to improve metabolic stability and extend a drug's half-life.[10] The methoxypyridine ring itself can influence metabolism; its position can either block or promote oxidation by cytochrome P450 (CYP) enzymes. For example, zolpidem is primarily metabolized by CYP3A4, CYP2C9, and CYP1A2.[11] The metabolic fate of a methoxypyridine-containing drug is dependent on the specific isoform interactions.

Influence on Blood-Brain Barrier (BBB) Permeability

For CNS-acting drugs, the ability to cross the BBB is paramount. Lipophilicity is a key driver of BBB penetration, but it must be carefully balanced to avoid efflux by transporters like P-glycoprotein. The methoxypyridine moiety can help achieve this balance. In the development of GSMs, several methoxypyridine-derived compounds were shown to effectively cross the BBB and engage their therapeutic target in the brain.[7] This demonstrates that the moiety can be incorporated to increase polarity and solubility without sacrificing the necessary lipophilicity for CNS penetration.

| Parameter | Base Carbamate (Hypothetical) | Methoxypyridine Carbamate Analog | Rationale for Change |

| logP | 3.5 | 2.8 | The heteroatom and methoxy group increase polarity, lowering logP.[7] |

| Aqueous Solubility | 10 µM | 85 µM | H-bond acceptors (pyridine N, methoxy O) improve solubility.[7] |

| Metabolic Stability (t½) | 30 min | 120 min | Carbamate is more stable than an amide; pyridine ring position can influence CYP metabolism.[10] |

| BBB Permeability | Moderate | High | Optimized balance of lipophilicity and polarity facilitates transport.[7] |

Pharmacodynamics and Structure-Activity Relationships (SAR)

The true power of the methoxypyridine carbamate combination lies in its ability to favorably influence drug-target interactions.

Case Study: Acetylcholinesterase (AChE) Inhibitors

Carbamates are a well-established class of AChE inhibitors used to treat the symptoms of Alzheimer's disease.[12] Their mechanism involves the carbamylation of a serine residue in the active site of the enzyme, leading to its temporary, reversible inhibition.[13][14][15] This is in contrast to organophosphates, which cause irreversible inhibition.[14]

The natural product physostigmine is a classic example of a carbamate-based AChE inhibitor.[1] SAR studies on physostigmine and its analogues have shown that the carbamate moiety is essential for its inhibitory activity.[16][17][18][19][20] Rivastigmine, a synthetic analogue, is a pseudo-irreversible inhibitor that blocks both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[21][22][23][24] The design of novel AChE inhibitors often involves replacing parts of the physostigmine scaffold with other heterocyclic systems, including methoxypyridine, to improve selectivity, potency, and PK properties.[25][26] The methoxy group can form specific interactions within the enzyme's active site gorge or modulate the electronic character of the carbamate to enhance the rate of carbamylation.

Case Study: Gamma-Secretase Modulators (GSMs)

As mentioned previously, the development of GSMs for Alzheimer's disease provides an excellent example of the utility of the methoxypyridine moiety. In one study, a series of tetracyclic GSMs were modified. Replacing a methoxyphenyl B-ring with a 3-methoxypyridine B-ring resulted in a nearly 3-fold improvement in activity (IC₅₀ of 60 nM) for inhibiting the formation of the toxic Aβ42 peptide.[7] This highlights that the pyridine nitrogen is not just a passive solubilizing group; its position and the electronic influence of the methoxy group are critical for optimizing the compound's conformation and interaction with the gamma-secretase complex.

| Compound ID | B-Ring Moiety | Aβ42 IC₅₀ (nM) | Aqueous Solubility (µM) |

| Parent | Phenyl | 430 | 1.2 |

| 22b | Pyridyl | >1000 | 12.1 |

| 23 | 3-Hydroxypyridine | 160 | 45.3 |

| 22d | 3-Methoxypyridine | 60 | 88.6 |

Synthetic Strategies and Methodologies

The synthesis of methoxypyridine carbamates requires a robust and flexible synthetic plan. Typically, the methoxypyridine and carbamate portions are constructed separately and then coupled.

General Synthesis of Carbamates

Carbamates are commonly synthesized by reacting an alcohol or phenol with an isocyanate.[1] However, for more complex molecules, the use of chloroformates is prevalent. An amine can be reacted with a chloroformate, or an alcohol can be reacted with a carbamoyl chloride. The choice of route depends on precursor availability and functional group tolerance.[10]

Synthesis of Methoxypyridine Precursors

Substituted methoxypyridines can be prepared through various methods. A common approach is the nucleophilic aromatic substitution (SₙAr) of a halopyridine with sodium methoxide.[7] For instance, 2,6-dibromo-3-aminopyridine can be selectively mono-methoxylated to provide 6-bromo-2-methoxy-3-aminopyridine, a versatile intermediate for further functionalization.[7]

Protocol: Representative Synthesis of a Methoxypyridine Carbamate

This protocol is a representative example based on methodologies for creating carbamate-based inhibitors.[10]

Objective: To synthesize a cyclopropyl carbamate from a methoxypyridine amine precursor.

Step 1: Preparation of the Amine Precursor (Self-Validating)

-

Rationale: This step ensures the starting material is pure and correctly characterized before proceeding to the final coupling step.

-

Procedure:

-

Synthesize or procure the required methoxypyridine amine (e.g., intermediate 36 from reference[10]).

-

Purify the amine via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

-

Validation: Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS. The data must match the expected structure.

-

Step 2: Carbamate Formation

-

Rationale: This step couples the amine with a chloroformate under basic conditions to form the target carbamate. The base is crucial to neutralize the HCl byproduct.

-

Procedure:

-

Dissolve the methoxypyridine amine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction with the highly reactive chloroformate.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Add cyclopropyl chloroformate (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Step 3: Workup and Purification (Self-Validating)

-

Rationale: This sequence removes reagents, byproducts, and impurities to isolate the final product.

-

Procedure:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, appropriate solvent system).

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm structure and purity (>98%).

-

Future Perspectives and Conclusion

The methoxypyridine carbamate structural combination continues to be a highly valuable platform in drug discovery.

-

Emerging Applications: Beyond neurodegenerative diseases, this scaffold is being explored in oncology and immunology. The ability to fine-tune PK/PD properties makes it suitable for developing kinase inhibitors or modulators of protein-protein interactions.

-

Challenges and Opportunities: A key challenge is predicting the precise metabolic fate and potential for off-target activities related to the pyridine ring. However, advances in computational modeling and a deeper understanding of CYP metabolism are creating opportunities to design next-generation compounds with even more refined profiles.

References

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link][1]

-

Cai, Z., et al. (2020). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1765–1771. [Link][10]

-

Reddy, G. S., et al. (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances, 6(81), 77851-77861. [Link][5]

-

Mongin, F., et al. (2013). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Chemistry - A European Journal, 19(27), 8999-9008. [Link][8]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link][2]

-

Kornfilt, D. J., et al. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 48, 116401. [Link][7]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link][3]

-

Jokanović, M. (2012). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link][27]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link][4]

-

Wang, C., et al. (2022). Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. Green Chemistry, 24(11), 4443-4452. [Link][28]

-

Al-Suwaidan, I. A., et al. (2016). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 21(11), 1558. [Link][29]

-

He, X. S., et al. (1992). Syntheses, resolution, and structure-activity relationships of potent acetylcholinesterase inhibitors: 8-carbaphysostigmine analogues. Journal of Medicinal Chemistry, 35(8), 1429-1434. [Link][16]

-

Richards, J., & T. Le, J. (2023). Carbamate Toxicity. StatPearls. [Link][13]

-

Anand, A., & Singh, B. (2013). Rivastigmine in the treatment of patients with Alzheimer's disease. Annals of Indian Academy of Neurology, 16(3), 450-453. [Link][21]

-

Reiner, E., et al. (2013). Reversible inhibition of human acetylcholinesterase by methoxypyridinium species. Toxicology Letters, 222(1), 115-119. [Link][25]

-

Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15875-15894. [Link][30]

-

Wikipedia contributors. (2024). Rivastigmine. Wikipedia. [Link][22]

-

National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Toxicology Program. [Link][31]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link][14]

-

Barak, D., et al. (2005). Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. ResearchGate. [Link][17]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem. [Link][32]

-

Patsnap. (2024). What is the mechanism of Rivastigmine Tartrate?. Patsnap Synapse. [Link][23]

-

Cacciatore, I., et al. (2018). Synthesis of pyrimidine and pyridine carbamate derivatives 16–19. ResearchGate. [Link][33]

-

Lecoutey, C., et al. (2014). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. Current Alzheimer Research, 11(1), 3-17. [Link][26]

-

Zhan, Z. J., et al. (2010). Synthesis of physostigmine analogues and evaluation of their anticholinesterase activities. Bioorganic & Medicinal Chemistry Letters, 20(6), 1994-1997. [Link][18]

-

Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of Physostigmine. Medicinal Chemistry Lectures Notes. [Link][19]

-

Wikipedia contributors. (2024). Zolpidem. Wikipedia. [Link][11]

-

Preuss, C. V., & Malik, A. (2023). Rivastigmine. StatPearls. [Link][34]

-

Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809–9825. [Link][24]

-

Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. Google Patents. [35]

-

Pérez-García, P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(19), 6825. [Link][6]

-

FooDB. (n.d.). Showing Compound 3-Methoxypyridine (FDB004414). FooDB. [Link][36]

-

Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. [Link][37]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxypyridine. PubChem. [Link][38]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rivastigmine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link][39]

-

Barak, D., et al. (2005). Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. Journal of Biological Chemistry, 280(21), 20585-20593. [Link][20]

-

Nambo, M., & Crudden, C. M. (2017). Nucleophilic amination of methoxypyridines by a sodium hydride. Nanyang Technological University. [Link][40]

-

Gębura, K., et al. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. International Journal of Molecular Sciences, 25(19), 10586. [Link][9]

-

Musilek, K., & Kuca, K. (2015). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 13(3), 313-322. [Link][12]

-

Agency for Toxic Substances and Disease Registry. (2011). Background Information for Carbamates. Interaction Profile for Mixtures of Insecticides. [Link][15]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zolpidem - Wikipedia [en.wikipedia.org]

- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides: Pyrethroids, Organophosphorus Compounds, and Carbamates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Syntheses, resolution, and structure-activity relationships of potent acetylcholinesterase inhibitors: 8-carbaphysostigmine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of physostigmine analogues and evaluation of their anticholinesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship (SAR) of Physostigmine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 20. Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rivastigmine - Wikipedia [en.wikipedia.org]

- 23. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Reversible inhibition of human acetylcholinesterase by methoxypyridinium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]